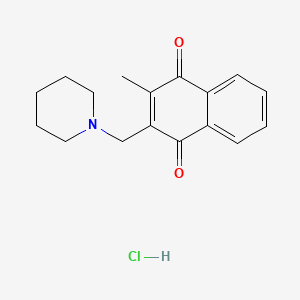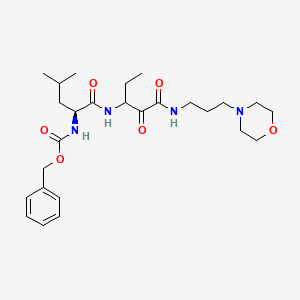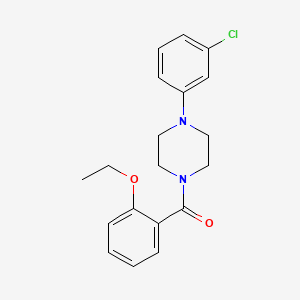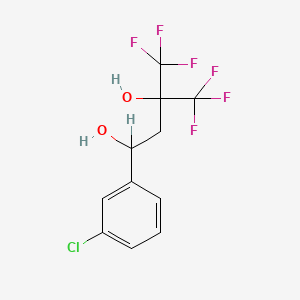
1,3-BUTANEDIOL, 1-(m-CHLOROPHENYL)-4,4,4-TRIFLUORO-3-TRIFLUOROMETHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butanediol, 1-(m-chlorophenyl)-4,4,4-trifluoro-3-trifluoromethyl- is a bioactive chemical.
Aplicaciones Científicas De Investigación
Antitumor Activity
1,3-Butanediol derivatives, specifically those containing trifluoromethyl groups, have shown potential in antitumor applications. A study by Al-Suwaidan et al. (2015) revealed that certain compounds, including those related to 1,3-Butanediol, exhibited broad-spectrum antitumor activity and selective activities against various cancer cell lines, such as melanoma, colon, and breast cancer.
Solar Cell Sensitizers
Compounds based on 1,3-Butanediol, particularly those with β-diketonato-ruthenium complexes, have been explored for use in dye-sensitized solar cells. Research by Islam et al. (2006) suggests these complexes exhibit intense visible light absorption, which is crucial for solar cell efficiency.
Photoluminescent Properties
The study of europium(III) complexes with ligands derived from 1,3-Butanediol reveals their potential in photoluminescent applications. Martins et al. (2015) found these complexes to have significant absorption and emission properties, useful in designing efficient light-conversion devices.
Autotrophic Production
Research on the bacterium Cupriavidus necator H16, as detailed by Gascoyne et al. (2021), demonstrates its engineering for the production of (R)-1,3-butanediol. This is significant for synthesizing polymers and other industrial compounds using biocatalytic processes.
Organometallic Complex Synthesis
Complexes incorporating 1,3-Butanediol derivatives have been synthesized and characterized, with studies like that of Uršič et al. (2017) exploring their structural and spectral properties. Such research is foundational for developing new materials in chemistry.
Single-Ion Magnet Behavior
Dy(III) single-ion magnets utilizing β-diketonate ligands, related to 1,3-Butanediol, have been investigated for their magnetic behavior. Zhang et al. (2018) demonstrate that these complexes exhibit unique dynamic magnetic relaxation, important for applications in magnetic materials.
Propiedades
Número CAS |
34848-22-1 |
|---|---|
Nombre del producto |
1,3-BUTANEDIOL, 1-(m-CHLOROPHENYL)-4,4,4-TRIFLUORO-3-TRIFLUOROMETHYL- |
Fórmula molecular |
C11H9ClF6O2 |
Peso molecular |
322.63 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)butane-1,3-diol |
InChI |
InChI=1S/C11H9ClF6O2/c12-7-3-1-2-6(4-7)8(19)5-9(20,10(13,14)15)11(16,17)18/h1-4,8,19-20H,5H2 |
Clave InChI |
ZJZRKRQGCWWBSW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(CC(C(F)(F)F)(C(F)(F)F)O)O |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(CC(C(F)(F)F)(C(F)(F)F)O)O |
Apariencia |
Solid powder |
Otros números CAS |
34848-22-1 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1,3-Butanediol, 1-(m-chlorophenyl)-4,4,4-trifluoro-3-trifluoromethyl- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



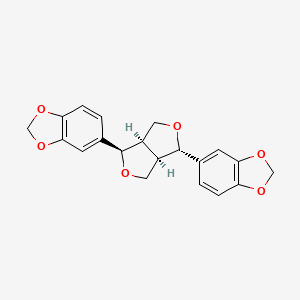
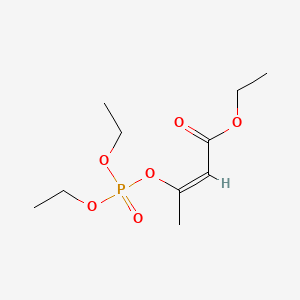
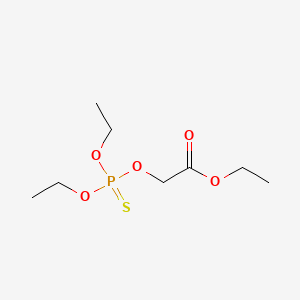
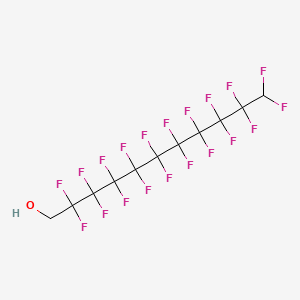
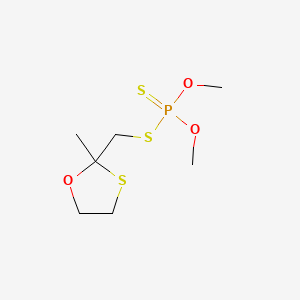
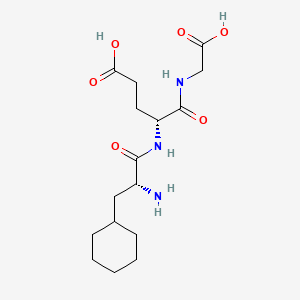
![(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol](/img/structure/B1664466.png)
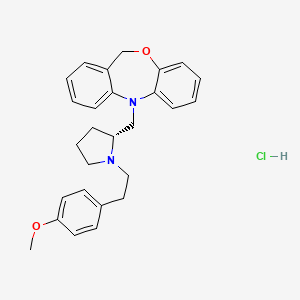
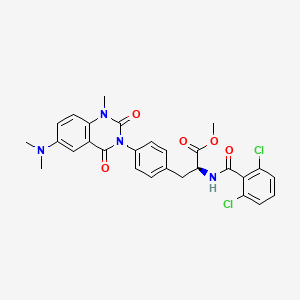
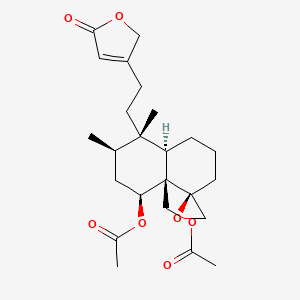
![[(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate](/img/structure/B1664474.png)
